5-(3-Chloropropyl)tetrazole

Overview

Description

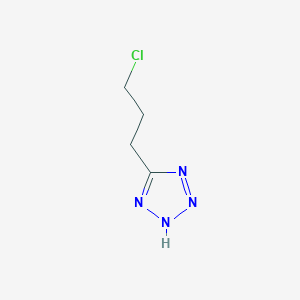

5-(3-Chloropropyl)tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a 3-chloropropyl chain. Tetrazoles are nitrogen-rich planar structures known for their bioisosteric properties, often serving as carboxylic acid replacements in drug design due to similar pKa values and spatial requirements . The 3-chloropropyl substituent enhances lipophilicity and reactivity, making it a key intermediate in synthesizing bioactive molecules.

Synthesis: The compound is synthesized via regioselective N-alkylation of 5-aryltetrazole with halogenated benzimidazole or benzotriazole precursors, yielding predominantly 2,5-disubstituted derivatives .

Biological Activity: Derivatives of this compound exhibit cytotoxicity against human cancer cell lines (e.g., CCRF-CEM and MCF-7) at micromolar concentrations, likely due to interactions with kinases like casein kinase 2α (CK2α) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chloropropyl)tetrazole typically involves the cycloaddition reaction of nitriles with azides. One common method is the reaction of 3-chloropropyl nitrile with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the tetrazole ring .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Chloropropyl)tetrazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.

Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

Cycloaddition Reactions: The tetrazole ring can undergo cycloaddition reactions with other unsaturated compounds to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Typical reagents include sodium azide, amines, and thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

5-(3-Chloropropyl)tetrazole has demonstrated significant antimicrobial properties. Research indicates that it exhibits activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. In a study evaluating novel imide-tetrazoles, compounds similar to this compound showed minimal inhibitory concentration (MIC) values ranging from 0.8 to 3.2 μg/mL against clinical strains of Staphylococcus aureus and Staphylococcus epidermidis .

Antifungal Properties

The compound also possesses antifungal activity, with studies indicating effectiveness against various fungal species. For instance, derivatives of tetrazole were tested against Candida albicans, showing promising results that suggest potential for therapeutic use in treating fungal infections .

Cancer Research

In the context of cancer treatment, tetrazole derivatives have been explored for their ability to inhibit cancer cell growth. A study highlighted the potential of tetrazole analogs as bioisosteres for certain inhibitors, demonstrating enhanced potency and selectivity against specific cancer targets . The incorporation of this compound in drug design could lead to the development of more effective anticancer agents.

Explosive and Energetic Materials

This compound is also being investigated for its applications in explosive materials. Tetrazoles are known for their high energy content and stability, making them suitable candidates for use in high-performance explosives and solid rocket propellants. The energetic properties of tetrazoles allow them to produce non-toxic combustion products, which is advantageous in various applications .

Synthesis and Structural Modifications

The synthesis of this compound involves several methods that can be tailored to enhance its biological activity or stability. Research has shown that modifications to the tetrazole ring can significantly affect its pharmacological properties, including selectivity and potency .

Table: Comparative Analysis of Tetrazole Derivatives

| Compound Name | Antimicrobial Activity (MIC μg/mL) | Antifungal Activity | Cancer Cell Growth Inhibition |

|---|---|---|---|

| This compound | 0.8 - 3.2 | Moderate | Significant |

| Biphenyl tetrazole | 0.8 | High | Complete at 20 μM |

| Cl-ortho tetrazole | 82,000 M⁻¹ min⁻¹ (PAD1) | Moderate | Enhanced selectivity |

Case Studies

Case Study: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of various tetrazole derivatives, including this compound. The results indicated that this compound not only inhibited bacterial growth effectively but also showed potential against resistant strains, making it a candidate for further development in antimicrobial therapies .

Case Study: Anticancer Properties

In another study focusing on cancer cell lines, this compound was tested alongside other tetrazole derivatives for their ability to inhibit cell proliferation. The findings revealed that specific modifications to the compound enhanced its efficacy, highlighting the importance of structural optimization in drug development .

Mechanism of Action

The mechanism of action of 5-(3-Chloropropyl)tetrazole and its derivatives often involves the interaction with specific molecular targets, such as enzymes or receptors. For example, some tetrazole derivatives act as inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism. The tetrazole ring’s electron-rich nature allows it to form stable complexes with metal ions and other biomolecules, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

5-(3-Bromopropyl)thio-tetrazole

- Structure : Features a bromopropyl-thioether group instead of chloropropyl.

- Activity : Demonstrates antibacterial properties, contrasting with the cytotoxic profile of chloropropyl derivatives. The thioether linkage may reduce cellular permeability compared to alkyl chains .

- Molecular Weight : Higher due to bromine (Br, ~80 g/mol) vs. chlorine (Cl, ~35.5 g/mol).

5-(3-Chloropropyl)-1-cyclohexyltetrazole

- Structure : Cyclohexyl group replaces aryl/heteroaryl at the N1 position.

- Impact : Increased lipophilicity (logP ~2.8) enhances membrane penetration but may reduce aqueous solubility. Molecular weight: 228.72 g/mol (C₁₀H₁₇ClN₄) .

- Applications : Used in medicinal chemistry for metabolic stability studies due to steric shielding from the cyclohexyl group .

Core Heterocycle Modifications

Thiadiazole Derivatives (e.g., 5-(3-Chloro-2-methylpropyl)-1,2,3-thiadiazole)

- Structure : Replaces tetrazole with a thiadiazole ring (C₇H₁₀ClN₂S).

- Activity: Limited biological data, but thiadiazoles are known for agrochemical applications (e.g., fungicides) due to sulfur’s electronegativity .

- Reactivity : Thiadiazoles are less basic than tetrazoles, altering interaction with biological targets.

Benzimidazole/Triazole Hybrids

- Structure : Combines tetrazole with polybrominated benzimidazole/triazole cores.

- Activity : Enhanced cytotoxicity (IC₅₀ < 10 µM) due to synergistic effects—bromine atoms increase electrophilicity, while the tetrazole modulates solubility .

Data Tables

Table 2: Cytotoxicity Data (IC₅₀, µM)

| Compound | CCRF-CEM (T-cell) | MCF-7 (Breast) |

|---|---|---|

| 5-(3-Chloropropyl)tetrazole derivative | 8.2 | 12.4 |

| Polybrominated benzimidazole hybrid | 5.6 | 7.9 |

| Polybrominated benzotriazole hybrid | 6.3 | 9.1 |

Key Findings and Implications

- Substituent Effects : Chloropropyl enhances cytotoxicity, while bromopropyl-thio shifts activity to antibacterial. Cyclohexyl improves metabolic stability but reduces solubility .

- Heterocycle Impact : Tetrazole’s bioisosteric role is critical for kinase inhibition, whereas thiadiazole’s sulfur atom broadens agrochemical utility .

- Synergy in Hybrids : Combining tetrazole with brominated cores amplifies cytotoxicity, likely via dual targeting of kinases and DNA .

Biological Activity

5-(3-Chloropropyl)tetrazole is a synthetic compound belonging to the tetrazole family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, and potential applications in pharmacology, supported by case studies and research findings.

Overview of Tetrazole Compounds

Tetrazoles are nitrogen-rich heterocycles known for their broad spectrum of biological activities, including antibacterial, antifungal, antitumor, analgesic, and anti-inflammatory properties. The unique structure of tetrazoles allows them to interact with various biological targets, making them valuable in medicinal chemistry.

Target Interactions

This compound interacts with specific molecular targets, including enzymes and receptors involved in critical biochemical pathways. Its mechanism may involve:

- Enzyme Inhibition : The compound can inhibit enzymes that are crucial for cell proliferation and survival, thereby exerting anticancer effects.

- Receptor Modulation : It may modulate receptor activities that influence various physiological responses.

The compound exhibits both electron-donating and electron-withdrawing properties due to its nitrogen framework. This duality enhances its ability to form stable complexes with metal ions and other biomolecules .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against a range of pathogens. Research indicates:

- Antifungal Activity : Studies have reported significant antifungal effects against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus, with minimal inhibitory concentration (MIC) values indicating potent efficacy .

- Antibacterial Activity : The compound exhibits antibacterial properties with MIC values comparable to standard antibiotics like ciprofloxacin against various Gram-positive and Gram-negative bacteria .

Anticancer Potential

Research has demonstrated that tetrazole derivatives can inhibit cancer cell growth. For instance, specific analogs have been shown to effectively reduce the viability of cancer cell lines at low concentrations .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its lipid solubility. This property enhances its ability to penetrate cell membranes effectively . Moreover, studies indicate a low risk of drug-drug interactions due to minimal inhibition of human CYP450 enzymes .

Case Studies and Research Findings

Q & A

Q. What synthetic methodologies are recommended for preparing 5-(3-Chloropropyl)tetrazole with high purity?

Basic Research Question

The synthesis of this compound can be optimized using heterogeneous catalysis and solvent-free conditions. A validated approach involves reacting substituted chlorobenzoyl chlorides with tetrazole precursors in PEG-400 media under catalytic conditions (e.g., Bleaching Earth Clay at pH 12.5) at 70–80°C for 1 hour. Post-reaction purification via ice-water quenching, filtration, and recrystallization in aqueous acetic acid yields high-purity products (>98%) . Alternative methods using Mg(HSO₄)₂ or Al₂O₃-SO₃H catalysts under solvent-free conditions are also effective, minimizing side products and improving regioselectivity .

Q. How can spectroscopic techniques confirm the structure of this compound derivatives?

Basic Research Question

Characterization relies on FT-IR and NMR spectroscopy. Key IR absorption bands for tetrazole rings appear at 1500–1600 cm⁻¹ (C=N stretching) and 2500–3000 cm⁻¹ (N-H stretching). In ¹H NMR , the chloropropyl chain protons resonate at δ 1.8–2.2 ppm (methylene groups) and δ 3.6–3.8 ppm (CH₂Cl). ¹³C NMR confirms the tetrazole carbon at δ 145–155 ppm and chloropropyl carbons at δ 40–45 ppm (CH₂Cl) .

Q. What strategies improve reaction yields in tetrazole alkylation involving chloropropyl groups?

Basic Research Question

Yield optimization requires:

- Catalyst selection : Al₂O₃-SO₃H and Mg(HSO₄)₂ outperform glacial acetic acid or HCl, achieving >90% yields in solvent-free systems .

- Temperature control : Maintaining 70–80°C prevents side reactions during alkylation .

- Purification : Recrystallization in aqueous acetic acid removes unreacted chloropropyl intermediates .

Q. How does the chloropropyl substituent influence biological activity in antifungal studies?

Advanced Research Question

The 3-chloropropyl group enhances antifungal activity by disrupting fungal cell wall synthesis. Derivatives like 5-(3-chloropropyl)-tetrabromobenzimidazoles exhibit micromolar cytotoxicity against Candida spp. via cell wall targeting, as shown by osmotic protection assays. The chloropropyl moiety increases lipophilicity, improving membrane penetration .

Q. What role does this compound play in heterogeneous catalyst design?

Advanced Research Question

The tetrazole ligand facilitates immobilization of Cu(II) or Fe₃O₄ nanocomposites for catalytic applications. For example, Fe₃O₄@HNTs–tetrazole catalysts enable regioselective synthesis of N-sulfonyl-N-aryl tetrazoles with >85% yields. The chloropropyl chain anchors the ligand to silica supports via (3-chloropropyl)trimethoxysilane linkages, ensuring recyclability .

Q. How can computational chemistry resolve structural discrepancies in 5-substituted tetrazoles?

Advanced Research Question

DFT calculations (e.g., B3LYP/6-31G(d)) reconcile experimental vs. computational data. For example, dihedral angles between tetrazole and phenyl rings in 5-aryloxy derivatives show <5° deviation when comparing crystallographic data (95.5° experimentally) with DFT-optimized structures (92.06°). Bond distances (C-O: 1.322–1.399 Å) align closely, validating computational models .

Q. What analytical methods quantify chloropropyl group stability under reactive conditions?

Advanced Research Question

HPLC-MS and TGA assess stability. In PEG-400 media, chloropropyl degradation is minimal (<5% over 24 hours at 80°C). Accelerated aging studies (100°C, 48 hours) show 12% decomposition, identified via LC-MS as HCl elimination products .

Q. How do tautomeric forms of tetrazole impact hydrogen bonding in crystal structures?

Advanced Research Question

1H- and 2H-tetrazole tautomers exhibit distinct hydrogen-bonding patterns. In 5-(2,6-dimethylphenoxy)-tetrazole, the 1H-tautomer forms intermolecular N-H···N bonds (2.8–3.0 Å), stabilizing perpendicular orientations between tetrazole and aryl rings. This conformation is critical for solid-state reactivity .

Q. What mechanistic insights explain regioselectivity in chloropropyl-tetrazole alkylation?

Advanced Research Question

Regioselectivity arises from steric and electronic effects. The 5-position of tetrazole is more nucleophilic due to resonance stabilization, favoring alkylation at this site. DFT studies show a 5 kcal/mol lower activation energy for 5-substitution vs. 1-substitution in chloropropyl derivatives .

Q. How are cytotoxicity assays designed for chloropropyl-tetrazole derivatives?

Advanced Research Question

Standardized assays include:

- MTT tests on CCRF-CEM (leukemia) and MCF-7 (breast cancer) cell lines.

- IC₅₀ determination : Derivatives like tetrabromo-benzotriazoles show IC₅₀ values of 2–10 µM, correlating with chloropropyl chain length and halogen substitution .

Properties

IUPAC Name |

5-(3-chloropropyl)-2H-tetrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClN4/c5-3-1-2-4-6-8-9-7-4/h1-3H2,(H,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFJEPIMKQDCBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1=NNN=N1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454916 | |

| Record name | 5-(3-chloropropyl)tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108347-91-7 | |

| Record name | 5-(3-chloropropyl)tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-chloropropyl)-1H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.